molecular formula C15H11BrClNO B14037558 7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole

7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole

Cat. No.: B14037558
M. Wt: 336.61 g/mol
InChI Key: AGGZBWFNUFHURB-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the substituents. The reaction conditions often involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles for Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen and methoxy substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3-methoxyphenyl)-1H-indole: Lacks the chlorine substituent.

    7-Chloro-2-(3-methoxyphenyl)-1H-indole: Lacks the bromine substituent.

    5-Chloro-2-(3-methoxyphenyl)-1H-indole: Lacks the bromine substituent and has a different position for the chlorine atom.

Uniqueness

7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole is unique due to the specific combination and positions of the bromine, chlorine, and methoxy substituents. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11BrClNO

Molecular Weight

336.61 g/mol

IUPAC Name

7-bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H11BrClNO/c1-19-12-4-2-3-9(6-12)14-7-10-5-11(17)8-13(16)15(10)18-14/h2-8,18H,1H3

InChI Key

AGGZBWFNUFHURB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=CC(=CC(=C3N2)Br)Cl

Origin of Product

United States

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